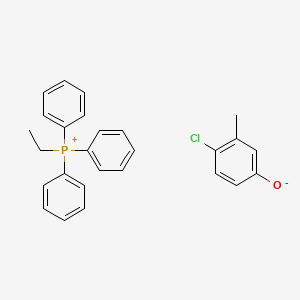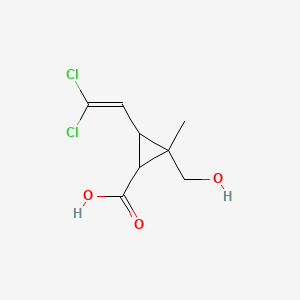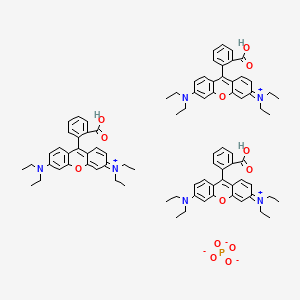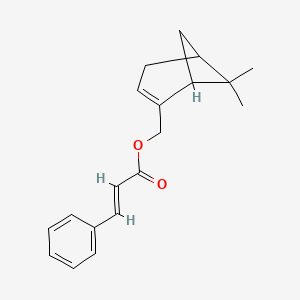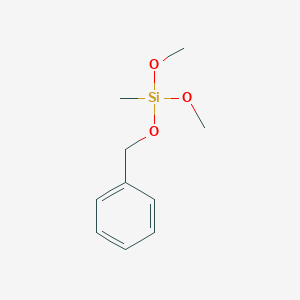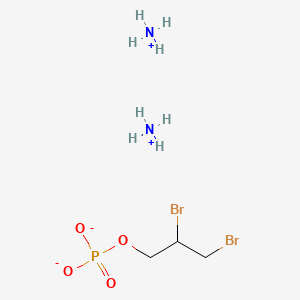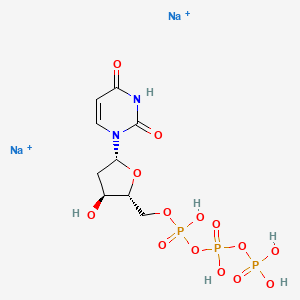
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. This compound is a derivative of uridine triphosphate, where the ribose sugar is replaced by a deoxyribose sugar, making it a deoxyuridine triphosphate analog. It is commonly used in molecular biology and biochemistry research due to its involvement in DNA synthesis and repair mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt typically involves the phosphorylation of 2’-deoxyuridine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group. This is achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product is typically lyophilized to obtain a stable, dry powder form.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form higher-order polyphosphates.
Hydrolysis: It can be hydrolyzed to its monophosphate and diphosphate forms.
Substitution: The triphosphate group can be substituted with other nucleotides in enzymatic reactions.
Common Reagents and Conditions
Phosphorylation: Reagents such as ATP and kinase enzymes are commonly used.
Hydrolysis: Acidic or enzymatic conditions facilitate hydrolysis.
Substitution: DNA polymerases and other nucleotide-modifying enzymes are used in substitution reactions.
Major Products
Monophosphate and Diphosphate Derivatives: Formed through hydrolysis.
Polyphosphates: Formed through further phosphorylation.
Applications De Recherche Scientifique
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in nucleotide synthesis and modification studies.
Biology: Plays a role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in genetic disorders.
Industry: Used in the production of nucleic acid-based pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The compound exerts its effects by acting as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with adenine. This incorporation can lead to chain termination if the compound lacks a 3’-hydroxyl group, making it useful in sequencing and other molecular biology techniques. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyuridine Triphosphate (dUTP): Similar in structure but lacks the disodium salt form.
Uridine Triphosphate (UTP): Contains a ribose sugar instead of deoxyribose.
Thymidine Triphosphate (TTP): Contains a thymine base instead of uracil.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is unique due to its specific structure, which combines the properties of deoxyribonucleotides and the triphosphate group. This makes it particularly useful in studies involving DNA synthesis and repair, as well as in the development of nucleotide-based therapeutics.
Propriétés
Numéro CAS |
93919-43-8 |
|---|---|
Formule moléculaire |
C9H15N2Na2O14P3+2 |
Poids moléculaire |
514.12 g/mol |
Nom IUPAC |
disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/t5-,6+,8+;;/m0../s1 |
Clé InChI |
MYSPQSAAHPZTGA-CDNBRZBRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



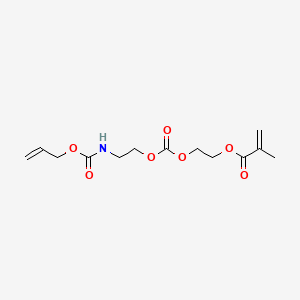
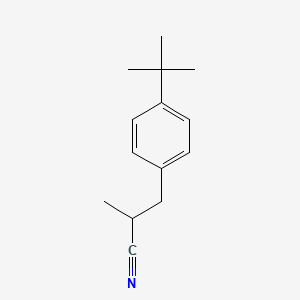
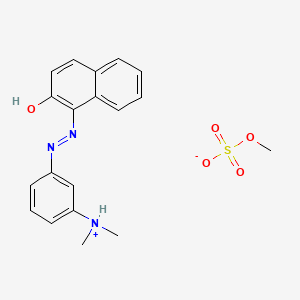
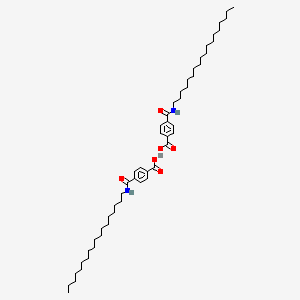
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
